molecular formula C10H12ClN3 B13899327 2-(4-Chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine

2-(4-Chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine

Cat. No.: B13899327
M. Wt: 209.67 g/mol
InChI Key: OIRYAEFOEAYPHY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine is a heterocyclic compound that contains a pyrazole ring substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine typically involves the reaction of 4-chloroaniline with appropriate reagents to form the desired pyrazole derivative. One common method involves the cyclization of 4-chloroaniline with a suitable diketone or ketoester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,4-dione derivatives, while substitution reactions can produce various substituted pyrazoles with different functional groups .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine

InChI

InChI=1S/C10H12ClN3/c1-7-6-10(12)13-14(7)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H2,12,13)

InChI Key

OIRYAEFOEAYPHY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NN1C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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